molecular formula C34H50N6O8 B15143316 BCN-PEG1-Val-Cit-PABC-OH

BCN-PEG1-Val-Cit-PABC-OH

Cat. No.: B15143316
M. Wt: 670.8 g/mol
InChI Key: OSYNANIXGPEZED-HTSKXJMHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-PEG1-Val-Cit-PABC-OH is synthesized through a series of chemical reactions involving the coupling of various functional groups. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in ADC synthesis .

Mechanism of Action

Comparison with Similar Compounds

BCN-PEG1-Val-Cit-PABC-OH is unique due to its cleavable nature and the presence of a single PEG unit. Similar compounds include:

This compound stands out due to its ability to undergo SPAAC and its specific cleavage by cathepsin enzymes, making it highly effective in targeted drug delivery .

Properties

Molecular Formula

C34H50N6O8

Molecular Weight

670.8 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[3-[[1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl]carbamate

InChI

InChI=1S/C34H50N6O8/c1-22(2)30(32(44)39-28(10-7-16-36-33(35)45)31(43)38-24-13-11-23(20-41)12-14-24)40-29(42)15-18-47-19-17-37-34(46)48-21-27-25-8-5-3-4-6-9-26(25)27/h11-14,22,25-28,30,41H,5-10,15-21H2,1-2H3,(H,37,46)(H,38,43)(H,39,44)(H,40,42)(H3,35,36,45)/t25-,26+,27?,28-,30?/m0/s1

InChI Key

OSYNANIXGPEZED-HTSKXJMHSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCNC(=O)OCC2C3C2CCC#CCC3

Origin of Product

United States

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